molecular formula C12H18O13 B15124577 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B15124577
M. Wt: 370.26 g/mol
InChI Key: LXKVROZAJAYEQR-UHFFFAOYSA-N
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Description

This compound is a highly oxygenated carbohydrate derivative featuring a 6-membered oxane (tetrahydropyran) ring linked via an ether bond to a 5-membered oxolane (tetrahydrofuran) ring. The oxane moiety contains a carboxylic acid group and three hydroxyl groups, while the oxolane ring is substituted with a hydroxymethyl group, two hydroxyls, and a carboxylic acid. The compound’s stereochemistry (implied by IUPAC naming conventions) is critical for its biochemical interactions .

Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

6-[2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)

InChI Key

LXKVROZAJAYEQR-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is typically carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between monosaccharide units. This method is advantageous due to its specificity and mild reaction conditions. Additionally, large-scale chemical synthesis may employ automated synthesizers to streamline the process and increase yield .

Chemical Reactions Analysis

Types of Reactions

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and stability. It may also participate in signaling pathways by acting as a ligand for receptors or as a substrate for enzymatic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flavonoid Glucuronides

  • Example: (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid () Structural Similarities: Both compounds share a 6-membered oxane ring with a carboxylic acid group and hydroxyl substitutions. Differences: The flavonoid glucuronide has a chromen-4-one (flavone) aglycone, whereas the target compound lacks an aromatic system, instead featuring a substituted oxolane. Bioactivity: Flavonoid glucuronides are known for antiviral and antioxidant properties, as seen in SARS-CoV-2 PLpro inhibition (). The target compound’s lack of a flavone core may reduce direct enzyme binding but enhance solubility due to its polar oxolane substituents .

Sulfonated Flavonoid Derivatives

  • Example: [5-(3-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyphenyl]oxidanesulfonic acid () Structural Similarities: Both have oxolane rings with dihydroxy and hydroxymethyl groups. Differences: The sulfonated derivative includes a flavanone (dihydrobenzopyran) system and a sulfonic acid group, which increases water solubility and acidity compared to the target’s carboxylic acid. Applications: Sulfonated derivatives are often used in drug design for enhanced bioavailability, while the target compound’s carboxylic acid may favor metal chelation or pH-dependent interactions .

Oligosaccharide Derivatives

  • Example: 6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid () Structural Similarities: Both possess multiple hydroxylated oxane/oxolane rings and carboxylic acid groups. Differences: The oligosaccharide derivative has a branched structure with methoxy groups, reducing polarity. Functional Role: Oligosaccharides often serve as prebiotics or signaling molecules, while the target’s compact structure may facilitate membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Flavonoid Glucuronide () Sulfonated Flavanone ()
Molecular Weight ~450–500 g/mol (estimated) ~500–550 g/mol ~550–600 g/mol
Solubility High (due to carboxylic acid and hydroxyls) Moderate (flavone aglycone reduces solubility) Very high (sulfonic acid enhances hydrophilicity)
Bioactivity Potential antioxidant, enzyme inhibitor Antiviral (e.g., SARS-CoV-2 PLpro inhibition) Anti-inflammatory, enzyme inhibition
Metabolic Stability Susceptible to esterase hydrolysis (carboxylic acid) Stable (glucuronidation protects against phase I metabolism) Highly stable (sulfonation resists degradation)

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